molecular formula C8H7BrO2 B019724 4-Bromophenylacetic acid CAS No. 1878-68-8

4-Bromophenylacetic acid

Cat. No.: B019724
CAS No.: 1878-68-8
M. Wt: 215.04 g/mol
InChI Key: QOWSWEBLNVACCL-UHFFFAOYSA-N
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Description

4-Bromophenylacetic acid is an organic compound that is a derivative of phenylacetic acid, containing a bromine atom in the para position. It is known for its white solid appearance and honey-like odor. The compound has a chemical formula of C8H7BrO2 and a molar mass of 215.046 g·mol−1 .

Mechanism of Action

Target of Action

4-Bromophenylacetic acid is an organic compound that is a derivative of phenylacetic acid . It primarily targets tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins . These protoplasts are plant cells that have had their cell walls removed, leaving only the cell membrane and its contents .

Mode of Action

The compound interacts with its targets by causing a depolarization effect on the transmembrane potential difference of the tobacco protoplasts . This means that it changes the electrical charge difference across the cell membrane, which can affect various cellular processes .

Biochemical Pathways

Plant protoplasts conjugate aspartic acid with this compound to form 4-bromophenylacetyl-L-aspartic acid . This suggests that the compound may be involved in the biochemical pathway of aspartic acid conjugation .

Pharmacokinetics

Its solubility in ethanol suggests that it may be well-absorbed in the body and could potentially be distributed to various tissues

Result of Action

The primary result of this compound’s action is its growth inhibitory effect . By causing depolarization of the transmembrane potential difference, it can inhibit the growth of tobacco protoplasts .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in ethanol suggests that its action could be affected by the presence of alcohol. Additionally, its melting point of 118 °C indicates that it is stable under normal environmental conditions but could degrade at high temperatures

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenylacetic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often follows the same synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

4-Bromophenylacetic acid undergoes various chemical reactions:

Common Reagents and Conditions:

    Bromine and Mercuric Oxide: Used in electrophilic aromatic substitution.

    Sodium Cyanide and Sodium Hydroxide: Used in condensation and hydrolysis reactions.

    Methanol and Sulfuric Acid: Used in Fischer esterification.

Major Products:

  • Methyl 4-bromophenylacetate
  • Ethyl 4-bromophenylacetate
  • 2-(4-Bromophenyl)acetohydrazide
  • 4-Bromophenylacetyl-L-aspartic acid

Scientific Research Applications

4-Bromophenylacetic acid has several applications in scientific research:

Comparison with Similar Compounds

4-Bromophenylacetic acid can be compared with other similar compounds such as:

  • 2-Bromophenylacetic acid
  • 4-Chlorophenylacetic acid
  • Phenylacetic acid

Uniqueness:

Properties

IUPAC Name

2-(4-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWSWEBLNVACCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062032
Record name p-Bromophenylacetic acid
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1878-68-8
Record name (4-Bromophenyl)acetic acid
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Record name Benzeneacetic acid, 4-bromo-
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Record name Benzeneacetic acid, 4-bromo-
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Record name p-Bromophenylacetic acid
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Record name p-bromophenylacetic acid
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Record name 4-Bromophenylacetic acid
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Synthesis routes and methods

Procedure details

2-(4-Bromophenyl)malonic acid (36 g, 11 mmol) was heated at 165° C. until evolution of CO2. the production was crystallized from petrol ether to give 2-(4-bromophenyl)acetic acid (26 g, 87%).
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-bromophenylacetic acid exert its biological effects?

A: this compound acts as an auxin analog. [] It has been shown to influence the transmembrane potential difference (Em) in plant cells, specifically tobacco protoplasts. [] At low concentrations, it induces hyperpolarization of the cell membrane, similar to the effects of the natural auxin, 1-naphthaleneacetic acid (NAA). [] This suggests that this compound interacts with auxin signaling pathways, although the exact molecular target remains to be fully elucidated.

Q2: Can you describe the structure and key spectroscopic characteristics of this compound?

A2: this compound is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.05 g/mol. While specific spectroscopic data isn't provided in the provided abstracts, it can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Q3: What are the applications of this compound in synthetic chemistry?

A: this compound serves as a valuable building block in organic synthesis. It can be used as a starting material to generate other compounds with potential biological activity. For instance, it can undergo Suzuki cross-coupling reactions with phenylboronic acid to synthesize NSAID-felbinac. [] This reaction utilizes a catalyst, a base (K2CO3), and proceeds in water at room temperature, highlighting its versatility in environmentally friendly synthetic approaches. []

Q4: How does the structure of this compound relate to its biological activity, particularly in the context of alkaline phosphatase inhibition?

A: Research has shown that incorporating this compound as a scaffold in hydrazone derivatives can lead to potent inhibition of alkaline phosphatase (AP) isozymes. [] Specifically, structural variations at the imine functionality of these derivatives significantly influence their inhibitory activity against various AP isozymes, including human intestinal alkaline phosphatase (h-IAP). [] This suggests that the presence of the bromine atom and the carboxylic acid group, along with the specific modifications at the imine site, play crucial roles in the interaction with the AP enzyme active site. []

Q5: Are there any computational studies that shed light on the interactions of this compound derivatives with their targets?

A: Yes, molecular docking studies have been employed to investigate the binding modes of potent this compound-derived hydrazone inhibitors with AP. [] These simulations help visualize and understand the key interactions responsible for the observed inhibitory activities. By analyzing the predicted binding poses, researchers can gain insights into the structure-activity relationships and design even more potent and selective AP inhibitors.

Q6: Have platinum(IV) complexes incorporating this compound been explored for their biological activity?

A: Yes, researchers have synthesized and characterized platinum(IV) complexes containing this compound as a ligand. [] These complexes have demonstrated promising in vitro cytotoxicity against a panel of cancer cell lines, including those derived from colon, glioblastoma, breast, ovarian, lung, and prostate cancers. [] Notably, the complex incorporating this compound exhibited remarkable potency, exceeding that of cisplatin in several cell lines. [] Further studies are necessary to understand the mechanism of action and potential therapeutic applications of these platinum(IV) complexes.

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